Cas no 528521-82-6 (Phosphine oxide,[(1S)-7'-(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]diphenyl-)

Phosphine oxide,[(1S)-7'-(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]diphenyl- structure
528521-82-6 structure
Product Name:Phosphine oxide,[(1S)-7'-(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]diphenyl-
CAS No:528521-82-6
MF:C41H34OP2
MW:604.655592441559
CID:1579115
PubChem ID:168436141
Update Time:2025-04-21

Phosphine oxide,[(1S)-7'-(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]diphenyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphine oxide,[(1S)-7'-(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]diphenyl-
    • (S)-(7'-(Diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)diphenylphosphine oxide
    • 528521-82-6
    • Inchi: 1S/C41H34OP2/c42-44(35-21-9-3-10-22-35,36-23-11-4-12-24-36)38-26-14-16-32-28-30-41(40(32)38)29-27-31-15-13-25-37(39(31)41)43(33-17-5-1-6-18-33)34-19-7-2-8-20-34/h1-26H,27-30H2/t41-/m0/s1
    • InChI Key: JRFXSCSCIQRHEN-RWYGWLOXSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)(C1=CC=CC2CC[C@@]3(C4C(=CC=CC=4CC3)P(C3C=CC=CC=3)C3C=CC=CC=3)C=21)=O

Computed Properties

  • Exact Mass: 604.20872
  • Monoisotopic Mass: 604.20848970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 6
  • Complexity: 945
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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